molecular formula C15H25N3O4S B5338752 N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

货号: B5338752
分子量: 343.4 g/mol
InChI 键: CRXOGWWODKCQJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers and autoimmune diseases. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

作用机制

TAK-659 exerts its pharmacological effects by inhibiting the activity of various kinases. It binds to the ATP-binding site of these kinases and prevents their activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. TAK-659 has been shown to be a selective inhibitor of BTK, which is a critical mediator of B-cell receptor signaling. Therefore, TAK-659 has the potential to suppress the growth and survival of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to suppress the activity of immune cells that are involved in autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and suppress cytokine production in immune cells.

实验室实验的优点和局限性

One of the main advantages of TAK-659 is its potent inhibitory activity against various kinases that are involved in cancer and autoimmune diseases. It has also shown selective inhibition of BTK, which is a critical mediator of B-cell receptor signaling. However, one of the limitations of TAK-659 is its potential toxicity and off-target effects. Further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials.

未来方向

The potential applications of TAK-659 are numerous, and several future directions can be explored. One possible direction is to evaluate the safety and efficacy of TAK-659 in clinical trials for the treatment of various types of cancers and autoimmune diseases. Another direction is to investigate the combination of TAK-659 with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms of TAK-659 and identify potential biomarkers of response to this drug.

合成方法

The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the preparation of 5-tert-butyl-3-isoxazolecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(ethylsulfonyl)-piperidine-3-carboxamide to yield TAK-659.

科学研究应用

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent inhibitory activity against various kinases, including BTK, FLT3, and AKT. These kinases play a critical role in the growth and survival of cancer cells and immune cells. Therefore, TAK-659 has the potential to inhibit the proliferation of cancer cells and suppress the activity of immune cells that are responsible for autoimmune diseases.

属性

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S/c1-5-23(20,21)18-8-6-7-11(10-18)14(19)16-13-9-12(22-17-13)15(2,3)4/h9,11H,5-8,10H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXOGWWODKCQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。